molecular formula C16H19NO B12537887 4-(Dimethylamino)-1-(naphthalen-1-YL)butan-2-one CAS No. 752919-57-6

4-(Dimethylamino)-1-(naphthalen-1-YL)butan-2-one

Cat. No.: B12537887
CAS No.: 752919-57-6
M. Wt: 241.33 g/mol
InChI Key: UHTMVVGAERGFQW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1-(naphthalen-1-YL)butan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group attached to a butanone backbone, with a naphthalene ring attached to the first carbon of the butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-(naphthalen-1-YL)butan-2-one typically involves the reaction of naphthalene with a suitable butanone derivative in the presence of a dimethylamine source. One common method involves the Friedel-Crafts acylation of naphthalene with 4-dimethylaminobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-(naphthalen-1-YL)butan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(Dimethylamino)-1-(naphthalen-1-YL)butan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-(naphthalen-1-YL)butan-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)-1-(phenyl)butan-2-one: Similar structure but with a phenyl group instead of a naphthalene ring.

    4-(Dimethylamino)-1-(pyridin-2-YL)butan-2-one: Contains a pyridine ring instead of a naphthalene ring.

    4-(Dimethylamino)-1-(benzyl)butan-2-one: Features a benzyl group in place of the naphthalene ring.

Uniqueness

4-(Dimethylamino)-1-(naphthalen-1-YL)butan-2-one is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. The naphthalene ring can enhance the compound’s stability, lipophilicity, and ability to participate in π-π interactions, making it a valuable compound for various applications.

Properties

CAS No.

752919-57-6

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

4-(dimethylamino)-1-naphthalen-1-ylbutan-2-one

InChI

InChI=1S/C16H19NO/c1-17(2)11-10-15(18)12-14-8-5-7-13-6-3-4-9-16(13)14/h3-9H,10-12H2,1-2H3

InChI Key

UHTMVVGAERGFQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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